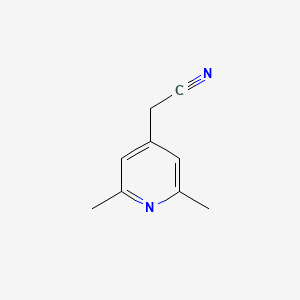

4-Cyanomethyl-2,6-dimethylpyridine

概要

説明

2,6-Dimethylpyridine is an organic compound with the chemical formula C7H9N . It can be prepared through various methods .

Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .Molecular Structure Analysis

The structure of neutral and protonated pyridine, 2-methyl-, 4-methyl-, 2,4-dimethyl-, 2,6-dimethyl-, and 2,4,6-trimethylpyridine molecules and also of proton-bound dimers of pyridine and 2,4-dimethylpyridine were computed using accurate quantum chemical methods .Chemical Reactions Analysis

The introduction of a second cyano group by nucleophilic substitution of halogen atoms by a cyanide ion should lead to alkyl-substituted pyridine-2,3-dicarbonitriles .Physical And Chemical Properties Analysis

Photophysical and electrochemical studies of DDP dye with Formamide and alkyl substituted amides were carried out in water .科学的研究の応用

Ion Mobility Spectrometry Standards : 2,4-Dimethylpyridine (a compound similar to 4-Cyanomethyl-2,6-dimethylpyridine) has been studied for its application in ion mobility spectrometry. It has been found to yield a protonated molecule and shows potential for use in standardizing reduced mobilities in ion mobility spectra (Eiceman, Nazarov, & Stone, 2003).

NMR pH Indicators : Research on fluorinated pyridines, including 4-(fluoromethyl)-2,6-dimethylpyridine, has shown their potential as indicators in 19 F NMR pH measurements. These compounds demonstrate significant chemical shift responses to pH changes, making them suitable for this application (Amrollahi, 2014).

Selective Poisoning of Bronsted Sites : 2,6-Dimethylpyridine is used in research for selective poisoning of Bronsted sites on synthetic Y zeolites, aiding in the study of active sites in zeolites and their catalytic properties (Jacobs & Heylen, 1974).

Cationic Polymerization : The compound 2,6-dimethylpyridine has been used in the living cationic polymerization of vinyl monomers. Its structure and steric properties play a critical role in stabilizing the growing carbocation during polymerization (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

Microwave-Assisted Synthesis : Research has explored the use of 2,6-dimethylpyridine under microwave irradiation to synthesize pyridine dicarboxylic acid. This method offers an environmentally friendly and efficient alternative to traditional synthesis methods (Zhang et al., 2010).

Biodegradation Studies : The biodegradation of 2,6-dimethylpyridine by the bacterium Arthrobacter crystallopoietes has been studied, revealing the formation of various metabolites. This research is significant for understanding the degradation of pyridines in wastewater treatment (Khasaeva, Parshikov, & Zaraisky, 2020).

Catalysis and Binding Studies : Research has been conducted on the synthesis of Schiff base ligands, including compounds derived from 4-(3-cyano-4,6-dimethylpyridin-2-ylamino) benzohydrazide, for their catalytic, DNA binding, and antibacterial activities. These studies contribute to the development of new therapeutic agents and catalysts (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2,6-dimethylpyridin-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-5-9(3-4-10)6-8(2)11-7/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXQBOOZPRXUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926609 | |

| Record name | (2,6-Dimethylpyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130138-46-4 | |

| Record name | (2,6-Dimethylpyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NZ)-N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B7809351.png)

![4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid](/img/structure/B7809364.png)

![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7809369.png)

![2-[2-(2-Bromanylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B7809380.png)

![1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7809388.png)

![1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809391.png)

![Ethyl 2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B7809399.png)

![4-Chloro-2-methylbenzo[d]thiazol-5-amine](/img/structure/B7809407.png)

![2-(Methylthio)benzo[d]thiazole-6-carbonitrile](/img/structure/B7809415.png)

![1-(6-Methoxybenzo[D]thiazol-2-YL)ethanone](/img/structure/B7809441.png)

![4-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B7809443.png)